N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiazole ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the trifluoromethyl group, and the sulfone group oxidation. Common reagents used in these reactions include trifluoromethyl iodide, sulfur, and various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfone group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar trifluoromethyl group.
Extradiol catecholic dioxygenases: Enzymes that catalyze the cleavage of aromatic rings, similar to the thiazole ring in our compound.
Uniqueness
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a sulfone group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17F3N2O3S2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[2-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H17F3N2O3S2/c1-9(2)14(22)20-15-21(12-7-26(23,24)8-13(12)25-15)11-6-4-3-5-10(11)16(17,18)19/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
YILWHVGTMXIZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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